molecular formula C11H15NO2 B7869016 2-(3-hydroxyphenyl)-N-propylacetamide

2-(3-hydroxyphenyl)-N-propylacetamide

Cat. No.: B7869016
M. Wt: 193.24 g/mol
InChI Key: IFXPBIRDMMURAU-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-N-propylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl ring with a hydroxyl group at the 3-position and an acetamide group attached to a propyl chain.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-hydroxyphenylacetic acid and propylamine.

  • Reaction Steps: The process involves the acylation of 3-hydroxyphenylacetic acid with propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.

Types of Reactions:

  • Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

  • Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the acetamide.

  • Substitution: The phenyl ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) and halogens (Cl2, Br2).

Major Products Formed:

  • Oxidation Products: Quinone derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-(3-Hydroxyphenyl)-N-propylacetamide has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of phenylacetamide derivatives on cellular processes.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-hydroxyphenyl)-N-propylacetamide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and pain pathways.

  • Pathways: It may modulate signaling pathways related to inflammation and pain, such as the NF-κB pathway.

Comparison with Similar Compounds

2-(3-Hydroxyphenyl)-N-propylacetamide is unique in its structure and potential applications. Similar compounds include:

  • 2-(2-Hydroxyphenyl)-N-propylacetamide: Similar structure but with the hydroxyl group at the 2-position.

  • 2-(4-Hydroxyphenyl)-N-propylacetamide: Similar structure but with the hydroxyl group at the 4-position.

  • N-Propylacetanilide: A simpler compound without the hydroxyl group.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-6-12-11(14)8-9-4-3-5-10(13)7-9/h3-5,7,13H,2,6,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXPBIRDMMURAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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